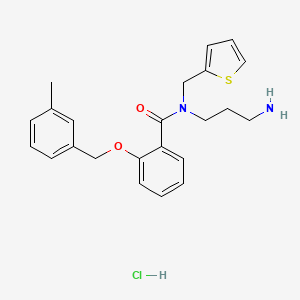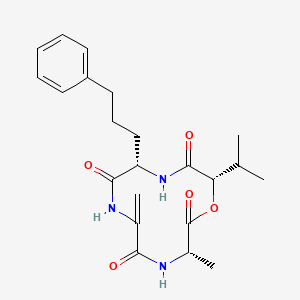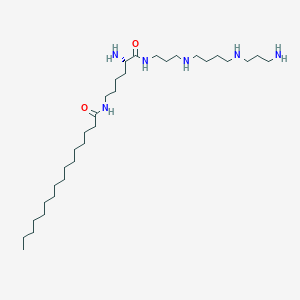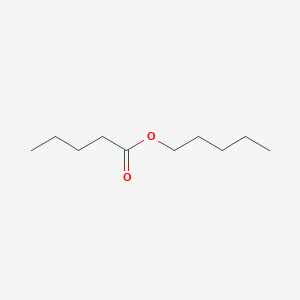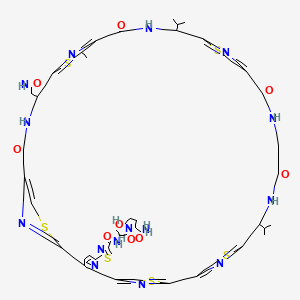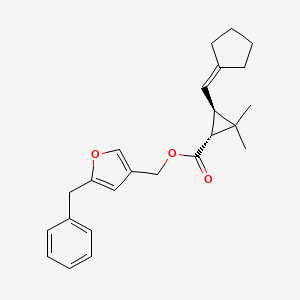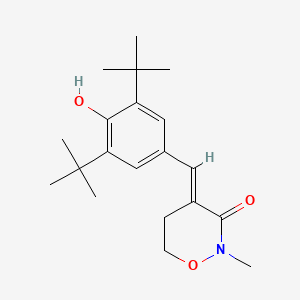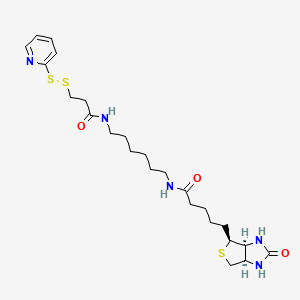
7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
L 658310 is synthesized through a series of chemical reactions involving the incorporation of various functional groups that contribute to its antibacterial properties . Additionally, the compound features dihydroxy substituents on the 2-methylisoindoline moiety, enhancing its activity against glucose non-fermenting bacteria . The industrial production methods involve precise control of reaction conditions to ensure the incorporation of these functional groups, resulting in a compound with high potency and stability .
Chemical Reactions Analysis
L 658310 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s antibacterial activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of L 658310 with modified functional groups that can exhibit different antibacterial properties .
Scientific Research Applications
L 658310 has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cephalosporins.
Mechanism of Action
L 658310 exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The compound targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . By binding to these proteins, L 658310 disrupts cell wall synthesis, leading to bacterial cell lysis and death . The presence of dihydroxy substituents on the 2-methylisoindoline moiety enhances the compound’s ability to penetrate bacterial cells, further increasing its antibacterial activity .
Comparison with Similar Compounds
L 658310 is compared with other cephalosporins such as ceftazidime, aztreonam, and piperacillin . While all these compounds exhibit broad-spectrum antibacterial activity, L 658310 is unique in its enhanced potency against glucose non-fermenting bacteria, particularly Pseudomonas aeruginosa . The lack of cross-resistance with other beta-lactam antibiotics, such as imipenem and ceftazidime, further distinguishes L 658310 from similar compounds .
Similar Compounds
- Ceftazidime
- Aztreonam
- Piperacillin
- Imipenem
L 658310’s unique combination of functional groups and its resulting antibacterial properties make it a valuable compound for both research and clinical applications .
Properties
CAS No. |
105358-77-8 |
|---|---|
Molecular Formula |
C26H28N6O9S2 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(5,6-dihydroxy-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H28N6O9S2/c1-26(2,24(39)40)41-30-17(14-10-43-25(27)28-14)20(35)29-18-21(36)31-19(23(37)38)13(9-42-22(18)31)8-32(3)6-11-4-15(33)16(34)5-12(11)7-32/h4-5,10,18,22H,6-9H2,1-3H3,(H6-,27,28,29,30,33,34,35,37,38,39,40)/t18-,22-/m0/s1 |
InChI Key |
QDBUMQXESHMJDI-AVRDEDQJSA-N |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-] |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-] |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
105358-77-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(2-(2-aminothiazol-4-yl)-2-(1- carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate BO 1236 BO-1236 L 658310 L-658,310 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


